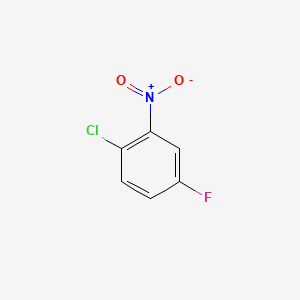

2-Chloro-5-fluoronitrobenzene

説明

特性

IUPAC Name |

1-chloro-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXDJQKEEKXJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188055 | |

| Record name | 1-Chloro-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-17-5 | |

| Record name | 1-Chloro-4-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-fluoro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-4-FLUORO-2-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P9ZE2DD39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 2-Chloro-5-fluoronitrobenzene

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Molecule of Strategic Importance

This compound is a halogenated aromatic nitro compound that serves as a cornerstone intermediate in advanced organic synthesis. Its strategic importance is most pronounced in the pharmaceutical and agrochemical sectors, where it functions as a versatile building block for complex molecular architectures.[1][2] The benzene ring is substituted with three key functional groups: a nitro group (-NO₂), a chlorine atom (-Cl), and a fluorine atom (-F). This specific arrangement of potent electron-withdrawing groups dictates the molecule's unique reactivity, enabling its use in the synthesis of high-value compounds, including Active Pharmaceutical Ingredients (APIs) for antiviral and anti-inflammatory drugs.[1][3] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their characterization, and critical insights into its handling and application.

Molecular and Structural Characteristics

The chemical identity and reactivity of this compound are derived directly from its structure. The presence of three distinct substituents on the benzene ring creates a specific electronic environment that is crucial for its synthetic utility.

| Identifier | Value |

| IUPAC Name | 1-Chloro-4-fluoro-2-nitrobenzene[3] |

| CAS Number | 345-17-5[3][4][5] |

| Molecular Formula | C₆H₃ClFNO₂[3][6] |

| Molecular Weight | 175.54 g/mol [3][6] |

| SMILES String | [O-]c1cc(F)ccc1Cl[5] |

| InChI Key | DVXDJQKEEKXJBW-UHFFFAOYSA-N[5][6] |

The nitro, chloro, and fluoro groups are all strongly electron-withdrawing. This cumulative effect significantly deactivates the aromatic ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution (SNAr). This activation is a cornerstone of its utility in synthetic chemistry, allowing for the displacement of the chloro or, in some cases, nitro groups by nucleophiles to build more complex molecules.

Physical Properties

This compound is typically a pale yellow to off-white crystalline solid at room temperature.[1][4] Its physical characteristics are summarized below.

| Property | Value | Source(s) |

| Appearance | Pale yellow to off-white crystalline solid; powder to lump. | [1][3][4] |

| Melting Point | 37-40 °C | [1][4][5][7] |

| Boiling Point | 238 - 239.3 °C at 760 mmHg | [1][4][5] |

| Density | ~1.494 - 1.50 g/cm³ | [1][4] |

| Flash Point | 98.5 - 109 °C (closed cup) | [1][5] |

| Storage | Store at room temperature or 2-8 °C in a dry, well-ventilated place. | [1][2][4] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The key expected spectral features are outlined below.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Based on typical values and experimental data, the spectrum would be characterized by strong absorptions corresponding to:

-

N-O stretching (nitro group): Asymmetric and symmetric stretches, typically around 1500-1575 cm⁻¹ and 1300-1370 cm⁻¹.

-

C-F stretching: Strong absorption in the 1100-1250 cm⁻¹ region.

-

C-Cl stretching: Found in the 700-850 cm⁻¹ range.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

An experimental IR spectrum has shown peaks at 3430, 3340, 1615, 1573, 1482, 1281, 1248, 1172, and 1124 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The aromatic region would show three distinct proton signals. Due to the electron-withdrawing effects of the substituents, these signals would be downfield shifted. The coupling between the protons and with the fluorine atom (H-F coupling) would result in complex splitting patterns (e.g., doublet of doublets, doublet of triplets). An experimental spectrum in DMSO-d6 showed signals at δ 6.89 (dt), 6.50 (dd), and 6.21 (dt) ppm.[6]

-

¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons. The carbons directly attached to the electronegative substituents (Cl, F, NO₂) would be significantly shifted.

UV-Vis Spectroscopy

The molecule contains chromophores (the nitrobenzene system) that absorb light in the UV-visible region.[8] The electronic transitions, primarily π → π*, are responsible for this absorption. The exact absorption maximum (λmax) would need to be determined experimentally in a suitable solvent, such as ethanol or methanol.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

To ensure the trustworthiness and reproducibility of data, a self-validating protocol is essential. DSC is a highly accurate method for determining the melting point and purity of a crystalline solid.

Causality: DSC is chosen over traditional melting point apparatus for its high precision, ability to detect impurities (which broaden the melting peak), and for providing thermodynamic data (enthalpy of fusion).

Methodology:

-

Calibration: Calibrate the DSC instrument using a certified standard with a known melting point and enthalpy of fusion (e.g., Indium). This ensures the accuracy of the temperature and heat flow measurements.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 20°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 60°C).

-

-

Data Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is taken as the melting point. The integrated area of the peak corresponds to the enthalpy of fusion. A sharp, narrow peak is indicative of high purity.

Caption: Workflow for Melting Point Determination using DSC.

Chemical Reactivity and Synthetic Applications

As previously noted, the primary utility of this compound lies in its high reactivity towards nucleophiles. This makes it an invaluable intermediate.

Key Applications:

-

Pharmaceutical Synthesis: It is a crucial building block for APIs.[3] It has been used in the synthesis of fluorophenylthio-benzylamine derivatives, which are potent and selective ligands for the serotonin transporter (SERT), relevant in antidepressant drug discovery.[3] It is also used to create benzothiazole derivatives with potential therapeutic applications.[3]

-

Agrochemicals: The compound is used in the manufacturing of certain pesticides and herbicides.[1]

-

Dyes and Materials: It serves as an intermediate in the synthesis of specialty dyes and performance materials.[1][2]

Illustrative Reaction Pathway: The synthesis of benzothiazole derivatives often involves a condensation reaction where the halogenated nitroaromatic is a key reactant.

Caption: Synthesis of Benzothiazoles from this compound.[3]

Safety, Handling, and Toxicology

Due to its reactive nature, proper handling of this compound is imperative. The compound is classified as hazardous.

Hazard Profile:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][9]

-

Irritation: Causes skin irritation and serious eye irritation.[9][10]

Recommended Handling Procedures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][9] If dust is generated, use an approved respirator (e.g., N95).[5]

-

Handling: Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe dust. Wash hands thoroughly after handling.[9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10] Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Conclusion

This compound is a chemical intermediate whose value is defined by its precise molecular architecture. Its physicochemical properties, particularly its activated aromatic system, make it a highly reactive and versatile building block for creating complex, high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and safe handling protocols, as detailed in this guide, is essential for any researcher or scientist aiming to leverage its synthetic potential.

References

-

Home Sunshine Pharma. 2-Chloro-4-fluoronitrobenzene CAS 2106-50-5.[Link]

- Google Patents.

-

Semantic Scholar. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations...[Link]

-

Sparrow Chemical. Fluoronitrobenzene Series.[Link]

- Google Patents.

-

PubChem. 2-Chloro-5-nitrobenzotrifluoride.[Link]

-

Chemsrc. Fluoronitrobenzene series | Chemical Product Catalog.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovating with 2-Chloro-6-fluoronitrobenzene: Future Prospects and Research Directions.[Link]

-

NCBI. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene.[Link]

-

PubChem. 1-Chloro-3-fluoro-5-nitrobenzene.[Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis... [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Ahmad/8d890640d04c1f32a6889a74441548a045934149]([Link]

-

IJMPRS. REVIEW IN (NMR and UV-VIS) SPECTRA.[Link]

-

PubChem. 2-Chloro-5-fluoropyrimidine.[Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. This compound CAS#: 345-17-5 [m.chemicalbook.com]

- 5. 2-氯-5-氟硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluoronitrobenzene series | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 8. ijmrpsjournal.com [ijmrpsjournal.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoronitrobenzene

Introduction: The Strategic Importance of 2-Chloro-5-fluoronitrobenzene

This compound (CAS No. 345-17-5) is a pivotal building block in the landscape of modern organic synthesis.[1][2] Its trifunctionalized aromatic ring, featuring chloro, fluoro, and nitro groups, offers a versatile platform for the construction of complex molecules. This compound is particularly crucial in the pharmaceutical and agrochemical industries, serving as a key intermediate in the synthesis of a wide array of high-value products.[1][3] Notably, it is integral to the production of certain benzothiazole derivatives and fluorophenylthio-benzylamines, which have applications in developing selective serotonin reuptake inhibitors (SSRIs).[1] The strategic placement of the substituents allows for selective transformations, making it a highly sought-after precursor in drug discovery and medicinal chemistry.

This guide provides a comprehensive overview of the primary synthesis mechanism for this compound, delves into alternative synthetic strategies, and offers practical insights into the experimental protocols. The content is tailored for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's synthesis.

Primary Synthesis Route: Electrophilic Aromatic Substitution via Nitration of 1-Chloro-4-fluorobenzene

The most prevalent and industrially viable method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) of 1-chloro-4-fluorobenzene. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent.

The Core Mechanism: Understanding the "Why"

The nitration of 1-chloro-4-fluorobenzene is a classic example of electrophilic aromatic substitution. The reaction proceeds through the following key stages:

-

Generation of the Electrophile (Nitronium Ion): The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This step is crucial as it generates the reactive species that will attack the aromatic ring.

-

Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion): The electron-rich π system of the 1-chloro-4-fluorobenzene ring acts as a nucleophile and attacks the nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Directing Effects of the Substituents: The existing chloro and fluoro substituents on the benzene ring are both ortho, para-directing groups due to their ability to donate lone pair electrons into the ring through resonance. However, they are also deactivating due to their inductive electron-withdrawing effects. The fluorine atom is more electronegative than chlorine, but chlorine is a better resonance donor. In this specific case, the incoming nitro group will preferentially add to the positions ortho to the chloro group and meta to the fluoro group, or ortho to the fluoro group and meta to the chloro group. The formation of this compound indicates that the nitration occurs at the position ortho to the chlorine and meta to the fluorine.

-

Deprotonation and Re-aromatization: A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group in the sigma complex. This step restores the aromaticity of the ring, yielding the final product, this compound.

Visualizing the Primary Synthesis Mechanism

Caption: Mechanism of this compound synthesis.

Experimental Protocol: Nitration of 1-Chloro-4-fluorobenzene

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Chloro-4-fluorobenzene | 130.54 | 13.05 g | 0.1 |

| Concentrated Nitric Acid (68%) | 63.01 | 10.5 mL | ~0.15 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | ~0.37 |

| Ice | - | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add the concentrated sulfuric acid (20 mL). Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Nitrating Mixture: Slowly add the concentrated nitric acid (10.5 mL) to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Addition of Substrate: To the cooled nitrating mixture, add 1-chloro-4-fluorobenzene (13.05 g) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 5-10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with stirring. The crude product will precipitate as a solid or oil.

-

Extraction: Extract the product with dichloromethane (3 x 50 mL).

-

Neutralization: Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Alternative Synthesis Strategies

While nitration of 1-chloro-4-fluorobenzene is the dominant method, other synthetic routes exist, often employed for specific research purposes or when starting materials are more readily available.

Sandmeyer-Type Reactions

The Sandmeyer reaction provides a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4][5] In a hypothetical synthesis of this compound, one could envision starting from a corresponding aniline derivative.

Conceptual Pathway:

-

Diazotization: 2-Chloro-5-fluoroaniline would be treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form the corresponding diazonium salt.[6]

-

Nitration via Sandmeyer-like reaction: While a direct Sandmeyer reaction to introduce a nitro group is not standard, a related transformation could be employed. For instance, the diazonium salt could be decomposed in the presence of sodium nitrite and a copper catalyst.

Causality and Feasibility: This approach is less common for this specific molecule due to the multi-step nature and the availability of the more direct nitration route. However, the Sandmeyer reaction is a powerful tool for accessing substitution patterns that are difficult to achieve through direct electrophilic aromatic substitution.[4][7]

Visualizing the Sandmeyer-Type Conceptual Pathway

Caption: Conceptual Sandmeyer-type synthesis pathway.

Halogen Exchange (Halex) Reactions

Another potential, though less direct, route involves a halogen exchange reaction. For instance, one could start with a di-chloro or di-fluoro nitrobenzene derivative and selectively replace one of the halogens. A patent describes a process for preparing 2-fluoronitrobenzene by reacting 2-chloronitrobenzene with potassium fluoride in tetramethylene sulfone.[8] A similar principle could be applied, although achieving the desired regioselectivity would be a significant challenge.

Causality and Feasibility: The success of this method hinges on the differential reactivity of the halogen atoms, which is influenced by the electronic effects of the nitro group. This approach is generally more complex and less atom-economical than the direct nitration of 1-chloro-4-fluorobenzene.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[9]

-

Hazards: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause respiratory irritation.[9][10]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Always consult the Safety Data Sheet (SDS) before handling this compound.[9]

Conclusion

The synthesis of this compound is a well-established process, with the nitration of 1-chloro-4-fluorobenzene being the most efficient and widely used method. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, including the role of the directing groups, is essential for optimizing reaction conditions and maximizing yield. While alternative methods like Sandmeyer-type reactions and halogen exchange exist, they are generally less practical for large-scale production. As a key intermediate in the pharmaceutical and agrochemical industries, the continued study and optimization of the synthesis of this compound will remain an area of importance for synthetic chemists.

References

-

2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf. (1996, January 1). NCBI. Retrieved January 6, 2026, from [Link]

- US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents. (n.d.). Google Patents.

- US4164517A - Preparation of fluoronitrobenzene - Google Patents. (n.d.). Google Patents.

-

Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene - YouTube. (2023, March 24). YouTube. Retrieved January 6, 2026, from [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

- An adiabatic continuous process for the nitration of chlorobenzene - Google Patents. (n.d.). Google Patents.

-

Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Experiment 11: Electrophilic Aromatic Substitution – Nitration - UW-Madison Chemistry. (n.d.). University of Wisconsin-Madison Department of Chemistry. Retrieved January 6, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2019, July 22). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

LAB QO 4 - Nitration of Chlorobenzene | PDF | Thin Layer Chromatography. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]

-

4-Nitrochlorobenzene - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2-Chloro-5-fluoronitrobenzene

Introduction: The Critical Role of Analytical Characterization in Drug Development

In the landscape of pharmaceutical development, the meticulous characterization of chemical intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-Chloro-5-fluoronitrobenzene, a key building block in the synthesis of various APIs, demands robust analytical scrutiny to identify and quantify potential impurities and confirm its structural integrity.[1] This technical guide provides a comprehensive overview of two powerful analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), as applied to the analysis of this compound. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers and drug development professionals to interpret their data with confidence.

Part 1: Elucidating Molecular Vibrations with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable non-destructive technique that probes the vibrational modes of a molecule. By measuring the absorption of infrared radiation, we can identify the functional groups present, providing a molecular fingerprint of the compound.

Theoretical Framework: Predicting the Vibrational Spectrum

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 1600 - 1580 | C=C Stretch | Aromatic Ring | Medium |

| 1530 - 1510 | Asymmetric NO₂ Stretch | Nitro Group | Strong |

| 1350 - 1330 | Symmetric NO₂ Stretch | Nitro Group | Strong |

| 1250 - 1200 | C-F Stretch | Aryl Fluoride | Strong |

| 800 - 750 | C-Cl Stretch | Aryl Chloride | Strong |

| 900 - 850 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

Experimental Protocol: A Self-Validating Approach

A robust FTIR analysis workflow is crucial for obtaining high-quality, reproducible data.

Step-by-Step Methodology for FTIR Analysis:

-

Sample Preparation:

-

For solid samples like this compound, the Potassium Bromide (KBr) pellet method is recommended.

-

Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) in an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press. Causality: This ensures that the infrared beam can pass through the sample with minimal scattering, leading to a high-quality spectrum.

-

-

Instrument Setup and Data Acquisition:

-

Purge the FTIR spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Collect a background spectrum of the empty sample compartment. Trustworthiness: This step is critical for correcting for instrumental and environmental absorptions, ensuring that the final spectrum is solely representative of the sample.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and compare them to the predicted values in Table 1 and literature data for similar compounds.

-

Visualizing the FTIR Workflow

Caption: Experimental workflow for FTIR analysis.

Part 2: Unraveling Molecular Structure with Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Theoretical Framework: Predicting the Fragmentation Pattern

Under electron ionization (EI), this compound will form a molecular ion (M⁺˙), which will then undergo fragmentation. The fragmentation pattern is predictable based on the stability of the resulting ions and neutral losses.[3] The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 175/177 | [C₆H₃ClFNO₂]⁺˙ (Molecular Ion) | - |

| 129/131 | [C₆H₃ClF]⁺˙ | NO₂ |

| 110 | [C₆H₃FN]⁺˙ | Cl, O |

| 99 | [C₅H₂FO]⁺ | Cl, CO |

| 94 | [C₆H₃F]⁺˙ | Cl, NO₂ |

Experimental Protocol: A Validated Workflow

Step-by-Step Methodology for Mass Spectrometry Analysis:

-

Sample Introduction:

-

For a solid sample with a suitable boiling point like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into the mass spectrometer. Expertise: GC-MS is often preferred as it provides separation of the analyte from potential volatile impurities before mass analysis.

-

-

Ionization:

-

Electron ionization (EI) at a standard energy of 70 eV is typically used for this type of molecule. Causality: This energy is sufficient to cause ionization and reproducible fragmentation patterns, which are essential for library matching and structural elucidation.

-

-

Mass Analysis and Detection:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

The detector records the abundance of each ion.

-

-

Data Interpretation:

-

Identify the molecular ion peak. The presence of the M+2 peak at approximately one-third the intensity of the M peak is a strong indicator of a chlorine-containing compound.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions, as outlined in Table 2.

-

Compare the obtained spectrum with mass spectral databases for confirmation.

-

Visualizing the Fragmentation Pathway and Experimental Workflow

Caption: Predicted fragmentation of this compound.

Caption: Experimental workflow for GC-MS analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The combined application of FTIR and mass spectrometry provides a powerful and complementary approach to the comprehensive characterization of this compound. FTIR offers a rapid and non-destructive method for confirming the presence of key functional groups, while mass spectrometry provides definitive information on the molecular weight and structural fragments. By integrating the insights from both techniques, researchers and drug development professionals can achieve a high degree of confidence in the identity and purity of this critical pharmaceutical intermediate, thereby upholding the principles of scientific integrity and ensuring the quality of the final drug product.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-5-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-5-fluoronitrobenzene, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document delves into the physicochemical properties, solubility characteristics in various solvents, and stability under different environmental conditions. Detailed experimental protocols for determining these parameters are provided, underpinned by a discussion of the causative logic behind the methodological choices. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, formulation, and application of this versatile compound.

Introduction: The Significance of this compound in Modern Chemistry

This compound (CAS No. 345-17-5) is a halogenated aromatic nitro compound that has emerged as a crucial building block in organic synthesis.[1][3] Its molecular structure, featuring a benzene ring substituted with chloro, fluoro, and nitro groups, imparts a unique reactivity profile that is highly valued in the synthesis of complex molecules.[1] This compound serves as a versatile intermediate in the production of active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[4] The presence of both electron-withdrawing nitro and halogen substituents on the benzene ring makes it an excellent substrate for various chemical transformations.[4]

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClFNO₂ | [5][6] |

| Molecular Weight | 175.54 g/mol | [1][5][6] |

| Appearance | Light yellow to off-white crystalline solid | [1][3] |

| Melting Point | 37-40 °C | [3][5] |

| Boiling Point | 238 °C | [3][5] |

| Density (estimate) | 1.5019 g/cm³ | [3] |

Solubility Profile: A Critical Parameter for Reaction and Formulation

The solubility of this compound is a fundamental property that dictates its utility in various applications, from reaction kinetics to the development of stable formulations. While specific quantitative solubility data is not extensively published, its structural characteristics provide a strong indication of its solubility behavior.

Qualitative Solubility Assessment

Based on its chemical structure—a largely nonpolar aromatic ring with polar nitro and halogen substituents—this compound is expected to be sparingly soluble in water and more soluble in organic solvents. The presence of the nitro group and halogen atoms introduces some polarity, but the overall hydrophobic nature of the benzene ring dominates its solubility characteristics.

A general understanding of its solubility can be inferred from its compatibility with various solvents, as noted in synthetic procedures. For instance, it is often used in reactions involving organic solvents such as ethyl acetate, dichloromethane, and methanol, suggesting good solubility in these media.[7]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of solvents.

Principle: The isothermal shake-flask method is a standard and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (purity >99%)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate) of analytical grade

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the flasks to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any suspended microcrystals.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.

-

Analyze the filtered saturated solution and the calibration standards using a validated HPLC-UV or GC-FID/MS method.

-

Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L or mg/mL, at the specified temperature.

-

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for obtaining reproducible results.

-

Use of Excess Solute: This ensures that the solvent is fully saturated with the solute, and the measured concentration represents the true equilibrium solubility.

-

Filtration: This step is crucial to prevent undissolved solid particles from artificially inflating the measured concentration. The choice of filter material should be based on its chemical compatibility with the solvent.

Stability Profile: Understanding Degradation Pathways

The stability of this compound under various conditions is a critical factor for its storage, handling, and use in chemical synthesis. Degradation can lead to the formation of impurities, which can affect reaction yields and the purity of the final product.

General Stability and Incompatibilities

Under normal storage conditions, in a dry, cool, and well-ventilated place, this compound is a stable compound. However, it is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous reactions and decomposition.

Thermal Stability and Decomposition

-

C-NO₂ Bond Homolysis: This is often the initial and rate-determining step, leading to the formation of a phenyl radical and nitrogen dioxide (NO₂).

-

Nitro-Nitrito Isomerization: The nitro group can rearrange to a more reactive nitrito group (-ONO), which can then undergo further decomposition.

The presence of halogen substituents can influence the thermal stability. The strong electron-withdrawing nature of the nitro and fluoro groups can affect the C-N bond strength.

Expected Thermal Decomposition Products: Upon heating, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, gaseous hydrogen fluoride (HF), and hydrogen chloride gas may be formed.

Experimental Workflow for Thermal Stability Assessment:

Caption: Workflow for assessing thermal stability.

Hydrolytic Stability

The hydrolysis of this compound involves the reaction with water, which can be catalyzed by acids or bases. The rate of hydrolysis is expected to be dependent on pH and temperature. The electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic substitution, potentially leading to the displacement of the chloro or fluoro substituent by a hydroxyl group.

Predicted Hydrolysis Pathway:

Caption: Potential hydrolysis pathway.

Protocol for Hydrolytic Stability Study:

-

Buffer Preparation: Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

-

Sample Incubation: Dissolve a known concentration of this compound in each buffer solution. Incubate the solutions at a constant temperature (e.g., 50 °C to accelerate degradation).

-

Time-Point Sampling: At regular intervals, withdraw aliquots from each solution.

-

Analysis: Quench the reaction if necessary (e.g., by neutralization or dilution) and analyze the concentration of the parent compound and any potential degradation products using a validated HPLC method.

-

Data Analysis: Plot the concentration of this compound as a function of time for each pH. Determine the degradation rate constant and half-life at each pH.

Photolytic Stability

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. The energy from the absorbed photons can promote the molecule to an excited state, leading to chemical reactions.

Potential Photodegradation Pathways:

-

Homolytic Cleavage: The C-Cl or C-NO₂ bond may undergo homolytic cleavage upon UV irradiation.

-

Photosubstitution: The chloro or fluoro substituent may be replaced by other groups present in the reaction medium.

-

Nitro Group Reduction: The nitro group can be photochemically reduced.

Protocol for Photostability Testing:

-

Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water).

-

Light Exposure: Expose the solution to a controlled light source (e.g., a xenon lamp or a UV chamber) that simulates sunlight or a specific UV wavelength. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: At various time points, analyze the irradiated and dark control samples by HPLC to determine the extent of degradation.

-

Quantum Yield Determination (Advanced): For a more in-depth analysis, the photodegradation quantum yield can be determined, which is a measure of the efficiency of a photochemical process.[8]

Analytical Methodologies for Quantification

Accurate and reliable analytical methods are essential for the study of solubility and stability. Both HPLC and GC are well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a common and effective technique for the analysis of nitroaromatic compounds.

Starting HPLC Parameters:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength corresponding to the absorbance maximum of this compound.

-

Column Temperature: 30 °C

This method would need to be validated for specificity, linearity, accuracy, precision, and sensitivity according to established guidelines.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification of the analyte and its potential degradation products.

Starting GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C

-

Oven Program: A temperature gradient to ensure good separation of the analyte from any impurities or degradation products.

-

MS Detection: Electron ionization (EI) with scanning over a suitable mass range.

An application note for the GC-MS analysis of the related compound 2-Chloro-5-nitrobenzaldehyde provides a good starting point for method development.[10]

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the solubility and stability of this compound, supported by established scientific principles and detailed experimental protocols. While a solid foundation of its physicochemical properties exists, there is a clear need for more quantitative experimental data on its solubility in a wider range of solvents and its degradation kinetics under various stress conditions. Such data would be invaluable for optimizing synthetic processes, developing robust formulations, and ensuring the safe and effective application of this important chemical intermediate. Future research should focus on generating this specific data to further enhance our understanding and utilization of this compound in the fields of pharmaceutical development and materials science.

References

- Journal of Environmental Science and Health, Part A. (2020). Prediction of hydrolysis products of organic chemicals under environmental pH conditions.

-

ResearchGate. (n.d.). Degradation pathway of 2-chloronitrobenzene. Retrieved from [Link]

-

PubMed. (1993). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

- National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene.

-

Agilent. (n.d.). GC and GC/MS Applications. Retrieved from [Link]

-

IARC Publications. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-chloronitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

RSC Publishing. (2020). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Retrieved from [Link]

- MDPI. (2021).

-

PubMed. (2006). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

- Journal of the Serbian Chemical Society. (2022).

-

ResearchGate. (n.d.). New findings on thermal degradation properties of fluoropolymers. Retrieved from [Link]

-

NCBI. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-Chloro-4-fluoro-2-nitrobenzene. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitroanisole. Retrieved from [Link]

-

PubMed. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]

-

CORE. (n.d.). Photochemical Degradation of Chlorobenzene. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. This compound CAS#: 345-17-5 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-氯-5-氟硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 9. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

electrophilic and nucleophilic sites of 2-Chloro-5-fluoronitrobenzene

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-5-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in contemporary organic synthesis, particularly valued in the realms of pharmaceutical and agrochemical development.[1] Its utility stems from a unique arrangement of substituents on the benzene ring—a nitro group, a chlorine atom, and a fluorine atom—which imparts a distinct and exploitable reactivity profile. This guide provides a comprehensive analysis of the electronic landscape of this compound, delineating its electrophilic and nucleophilic centers. We will explore the theoretical underpinnings of its reactivity, supported by mechanistic insights and practical, field-proven experimental protocols.

Molecular Architecture and Electronic Foundation

This compound (CAS No. 345-17-5) is a trifunctionalized benzene derivative.[2] The interplay of its substituents governs its chemical behavior. The nitro group (-NO₂) is a potent electron-withdrawing group, acting through both the inductive (-I) and resonance (-M) effects. The halogen atoms, chlorine and fluorine, also withdraw electron density through their strong inductive effects (-I), which overpower their weaker resonance donation (+M) effects.

This cumulative electron withdrawal significantly deactivates the aromatic ring towards electrophilic attack. Conversely, and more importantly for its synthetic applications, this electronic impoverishment renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr).[3]

| Property | Value | Source |

| CAS Number | 345-17-5 | [2][4] |

| Molecular Formula | C₆H₃ClFNO₂ | [2][5] |

| Molecular Weight | 175.54 g/mol | [2][5] |

| Melting Point | 37-40 °C | [4] |

| Boiling Point | 238 °C | [4] |

| Appearance | Off-White to Yellow Crystalline Solid | [2][4] |

Analysis of Reactive Sites: A Dichotomy of Reactivity

The primary reactivity pathway for this compound is nucleophilic aromatic substitution (SNAr). The molecule's electrophilic sites are the carbon atoms of the aromatic ring, which are made electron-deficient by the attached substituents.

Dominant Electrophilic Sites for Nucleophilic Attack

The carbon atoms bonded to the halogen leaving groups are the principal electrophilic centers. The powerful electron-withdrawing nitro group, positioned ortho to the chlorine atom and meta to the fluorine atom, plays a crucial role in activating the ring for nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[6] The stability of this intermediate is paramount to the reaction's facility.

Caption: Structure and numbering of this compound.

The nitro group at the C5 position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophilic attack occurs at the C2 (chloro-substituted) or C4 positions. However, the attack is overwhelmingly favored at the C2 position. This is because the nitro group is ortho to the C1-Cl position, allowing for direct delocalization of the developed negative charge onto the nitro group, a highly stabilizing interaction.[6][7] The C-Cl bond is also generally more labile than the C-F bond in SNAr reactions.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Character and Reductive Pathways

While the ring is electrophilic, the molecule possesses nucleophilic sites within its functional groups.

-

Nitro Group Oxygens: The oxygen atoms of the nitro group possess lone pairs of electrons and can act as weak nucleophiles or Lewis bases.

-

Aromatic Ring (under duress): The pi-system of the benzene ring is inherently electron-rich and thus nucleophilic. However, as discussed, this nucleophilicity is severely diminished by the attached electron-withdrawing groups, making electrophilic aromatic substitution challenging.

-

Reduction of the Nitro Group: A synthetically crucial transformation is the reduction of the nitro group to an amine. This reaction transforms the electronic character of the substituent from strongly withdrawing to strongly donating, fundamentally altering the reactivity of the aromatic ring. This transformation is key in multi-step syntheses.[8] For example, the resulting amino group can be used in the synthesis of benzothiazoles.[2]

Experimental Protocol: Reduction of this compound

This protocol details the reduction of the nitro group to an amine using sodium sulfide nonahydrate, a common and effective method.[8] This procedure exemplifies the manipulation of the molecule's functional groups to achieve a desired synthetic outcome.

Objective: To synthesize 2-chloro-5-fluoroaniline from this compound.

Materials:

-

This compound (1.81 g, 10.31 mmol)

-

Sodium sulfide nonahydrate (9.90 g, 41.24 mmol)

-

Deionized water (30 mL)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system (Silica gel, CH₂Cl₂:MeOH 10:1 eluent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.81 g) in 30 mL of deionized water at room temperature.

-

Reagent Addition: Add sodium sulfide nonahydrate (9.90 g) to the solution in a single portion.

-

Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain stirring for 32 hours.

-

Workup: Cool the resulting light yellow solution to room temperature. Transfer the solution to a separatory funnel and extract five times with 50 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator to yield a yellow oil.

-

Purification: Purify the crude product by flash chromatography on silica gel, eluting with a 10:1 mixture of dichloromethane and methanol to yield the pure 2-chloro-5-fluoroaniline.[8]

Caption: Experimental workflow for the reduction of this compound.

Conclusion for the Practitioner

This compound is a molecule with a well-defined and synthetically valuable reactivity profile. Its primary utility lies in its susceptibility to nucleophilic aromatic substitution, with the carbon atom bearing the chlorine atom being the most electrophilic site. This reactivity is a direct consequence of the powerful electron-withdrawing nature of the ortho-positioned nitro group. While the molecule itself has limited nucleophilic character, the nitro group can be readily transformed via reduction into a potent electron-donating amine, opening up a vast landscape of subsequent chemical modifications. A thorough understanding of these electronic principles is essential for designing efficient and high-yielding synthetic routes for novel pharmaceuticals and other advanced materials.

References

- Benchchem. Synthesis routes of this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCZKfuaRjBnzA6Q_ndQnjoHKDwcajA1cKWa8kdRJigF30pvDAjguV0WCA2c0IDvthGSooF6twlSo6zGJPFXo224Lo8hPaInn5uHq3_VuFXNXOh3cyQkLp5a2bU8rsOwrrxoMtA7sINtQt3hHF8dHgqBaMBa_H3f21r9Z9ot3R2i4BE]

- Ossila. This compound | CAS Number 345-17-5. [URL: https://www.ossila.com/products/2-chloro-5-fluoronitrobenzene]

- ChemicalBook. This compound CAS#: 345-17-5. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5712423_EN.htm]

- Chem-Impex. 5-Chloro-2-fluoronitrobenzene. [URL: https://www.chemimpex.com/products/5-chloro-2-fluoronitrobenzene]

- Google Patents. US4069262A - Preparation of 2-fluoronitrobenzene. [URL: https://patents.google.

- Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [URL: https://chemistry.stackexchange.com/questions/148485/rate-of-aromatic-nucleophilic-substitution-reaction-on-ortho-and-para-fluoronit]

- Sigma-Aldrich. This compound 99 345-17-5. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/368709]

- National Center for Biotechnology Information. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [URL: https://www.ncbi.nlm.nih.gov/books/NBK507038/]

- Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Aromaticity_and_Reactions_of_Benzene/8.12%3A_Nucleophilic_Substitutions_on_Aromatic_Systems-_Expanding_the_range_of_potential_substitution_products]

- Google Patents. US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline. [URL: https://patents.google.

- Chemistry Stack Exchange. In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene. [URL: https://chemistry.stackexchange.

- Benchchem. Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide. [URL: https://www.benchchem.com/pdf/B167295_Tech_Sheet.pdf]

- YouTube. Nucleophilic Aromatic Substitution. [URL: https://www.youtube.

- Matrix Scientific. 345-17-5 Cas No. | this compound. [URL: https://www.matrixscientific.com/2-chloro-5-fluoronitrobenzene-098555.html]

- Santa Cruz Biotechnology. This compound | CAS 345-17-5. [URL: https://www.scbt.com/p/2-chloro-5-fluoronitrobenzene-cas-345-17-5]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound CAS#: 345-17-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

The Nitro Group: Unlocking and Directing the Reactivity of 2-Chloro-5-fluoronitrobenzene

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoronitrobenzene is a deceptively simple aromatic compound that serves as a cornerstone building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its synthetic utility is not merely a consequence of the atoms it contains, but rather a masterclass in controlled chemical reactivity orchestrated almost entirely by the nitro group. This guide deconstructs the pivotal role of the nitro moiety, moving beyond simple definitions to provide a deep, mechanistic understanding of how it governs the molecule's reactivity, dictates regiochemical outcomes, and ultimately transforms it into a versatile and predictable synthetic tool. We will explore the fundamental electronic principles, analyze the kinetics and thermodynamics of its key reactions, and provide actionable experimental protocols for its effective utilization.

Introduction: The Strategic Importance of this compound

At its core, this compound (C₆H₃ClFNO₂) is a substituted benzene ring featuring three distinct functional groups: a chloro group, a fluoro group, and a nitro group.[3] This specific arrangement makes it a highly valuable intermediate for creating a variety of active pharmaceutical ingredients (APIs), including benzothiazole derivatives and selective serotonin reuptake inhibitors (SERTs).[3] The presence of multiple functional groups allows for sequential, controlled modifications, a critical requirement in multi-step drug synthesis.[4][5] However, to harness its full potential, one must first appreciate the profound influence of the nitro group, which acts as the primary activating and directing element on the ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 345-17-5 | [3][6] |

| Molecular Formula | C₆H₃ClFNO₂ | [3][6] |

| Molecular Weight | 175.54 g/mol | [3][6] |

| Appearance | Off-White to Yellow Crystalline Solid | [6] |

| Melting Point | 37 °C – 39 °C | [3] |

The Heart of Reactivity: Electronic Effects of the Nitro Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[7][8] Its influence is not monolithic but rather a synergistic combination of two distinct electronic phenomena: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom and, by extension, from the entire aromatic ring through the sigma bond framework. This creates a general state of electron deficiency across the ring.[9]

-

Resonance Effect (-M): More significantly, the nitro group withdraws electron density through the pi system. The pi electrons of the benzene ring can be delocalized onto the nitro group, as depicted in the resonance structures below. This effect is most pronounced at the ortho and para positions relative to the nitro group, creating significant partial positive charges at these carbons.[9][10]

This profound electron withdrawal has a dual consequence:

-

Deactivation for Electrophilic Aromatic Substitution (EAS): The electron-deficient ring is "deactivated" and far less likely to attack electrophiles.[7][10]

-

Activation for Nucleophilic Aromatic Substitution (SNAr): The same electron deficiency, particularly at the ortho and para positions, makes the ring highly susceptible to attack by nucleophiles.[7][11] This activation is the key to the synthetic utility of this compound.

Caption: The nitro group withdraws electron density, creating partial positive charges (δ+) at the ortho and para positions.

The SNAr Mechanism: A Tale of Two Steps

Unlike Sₙ1 or Sₙ2 reactions, Nucleophilic Aromatic Substitution (SNAr) on an activated ring like this compound proceeds via a well-defined two-step addition-elimination mechanism.[11][12]

-

Step 1 (Addition): A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a leaving group (LG). This is the rate-determining step.[13][14] The attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[11][12]

-

Step 2 (Elimination): The aromaticity is restored as the leaving group departs, taking its bonding electrons with it. This step is typically fast.

The stability of the Meisenheimer complex is paramount. The more stable this intermediate, the lower the activation energy for the rate-determining step, and the faster the reaction. This is where the power of the nitro group becomes evident: it directly stabilizes the negative charge of the Meisenheimer complex through resonance, but only when the attack occurs at the ortho or para position relative to it.[11][12]

Caption: General workflow for the SNAr addition-elimination mechanism.

Regioselectivity: The Nitro Group as the Decisive Director

In this compound, the nucleophile has two potential sites of attack: C2 (bonded to Cl) and C5 (bonded to F). The regiochemical outcome is overwhelmingly dictated by the position of the nitro group.

-

Path A: Attack at C2 (ortho to NO₂): When the nucleophile attacks the carbon bearing the chlorine atom, the resulting negative charge in the Meisenheimer complex is at the C1 position, which is directly adjacent to the nitro group. This allows the negative charge to be delocalized onto the highly electronegative oxygen atoms of the nitro group. This is a highly favorable and strongly stabilizing interaction.

-

Path B: Attack at C5 (meta to NO₂): If the nucleophile were to attack the carbon bearing the fluorine atom, the negative charge would circulate through the ring but could not be delocalized onto the nitro group via resonance.[12] The nitro group can only exert its weaker inductive effect from the meta position.

Caption: Regioselectivity is determined by intermediate stability.

A Note on Leaving Group Ability in SNAr

In Sₙ1 and Sₙ2 reactions, leaving group ability typically follows the trend I > Br > Cl > F. However, in SNAr, this trend is often inverted (F > Cl > Br > I).[15] This is because the rate-determining step is the initial nucleophilic attack. Fluorine, being the most electronegative halogen, polarizes the C-F bond most effectively, making the carbon atom more electrophilic and thus more susceptible to attack.[15]

In the case of this compound, while fluorine is inherently a better leaving group for SNAr, this effect is completely overshadowed by the powerful directing and stabilizing effect of the ortho nitro group. The electronic stabilization of the reaction pathway for chlorine displacement is so significant that it is the kinetically and thermodynamically favored process.

Table 2: Summary of Substituent Effects on SNAr Reactivity

| Substituent | Position Relative to LG | Inductive Effect | Resonance Effect | Overall Impact on SNAr Rate |

| -NO₂ | ortho or para | Strong (-I) | Strong (-M) | Strongly Activating |

| -NO₂ | meta | Strong (-I) | None | Weakly Activating |

| -Cl | - | Moderate (-I) | Weak (+M) | Weakly Deactivating (overall) |

| -F | - | Strong (-I) | Weak (+M) | Weakly Deactivating (overall) |

Application in Practice: Reductive Cyclization

The predictable reactivity of this compound makes it an excellent starting material. A common subsequent transformation is the reduction of the nitro group to an amine, which can then participate in further reactions. The following protocol details a representative reduction using sodium sulfide, a method often employed in the synthesis of precursors for APIs like benzothiazoles.[3][16]

Experimental Protocol: Reduction of this compound

Objective: To reduce the nitro group of this compound to an amine (2-chloro-5-fluoroaniline).

Materials:

-

This compound (1.0 eq)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (4.0 eq)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (e.g., 1.81 g, 10.31 mmol) and dissolve it in deionized water (30 mL) at room temperature.[16]

-

Reagent Addition: Add sodium sulfide nonahydrate (e.g., 9.90 g, 41.24 mmol) to the solution in a single portion.[16]

-

Heating: Heat the resulting mixture to reflux and stir under a nitrogen atmosphere. The reaction is typically monitored by TLC and may run for several hours (e.g., 32 hours).[16]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and extract with ethyl acetate (e.g., 5 x 50 mL).[16]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[16]

-

Purification: The crude material can be purified by flash column chromatography to yield the pure 2-chloro-5-fluoroaniline.[16]

Caption: Experimental workflow for the reduction of the nitro group.

Conclusion

The reactivity of this compound is a textbook example of substituent-driven chemistry. The nitro group is not a passive bystander; it is the central command, activating the aromatic ring for nucleophilic attack and precisely directing that attack to the ortho position. This powerful electronic influence overrides other factors, such as leaving group ability, to ensure a highly regioselective substitution of the chlorine atom. For the medicinal chemist and drug development professional, this predictability is invaluable. It allows this compound to be used with confidence as a reliable building block for constructing complex molecular architectures, securing its place as a vital tool in the modern synthetic arsenal.

References

-

Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th... Study Prep. Retrieved from [Link]

-

Various Authors. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Quora. Retrieved from [Link]

-

Khan Academy. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitro compound. Wikipedia. Retrieved from [Link]

-

Szatylowicz, H., et al. (n.d.). Substituent effects of nitro group in cyclic compounds. ResearchGate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. Retrieved from [Link]

- Google Patents. (n.d.). US4069262A - Preparation of 2-fluoronitrobenzene. Google Patents.

-

Zakrzewska, A., et al. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Retrieved from [Link]

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Chloro-6-fluoronitrobenzene in Agrochemicals and Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

NCBI. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

-

Tdr, K., et al. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed. Retrieved from [Link]

-

Meanwell, N. A. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 345-17-5 [m.chemicalbook.com]

- 7. Nitro compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. quora.com [quora.com]

- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

A Technical Guide to 2-Chloro-5-fluoronitrobenzene: A Versatile Building Block in Modern Organic Synthesis

Abstract

2-Chloro-5-fluoronitrobenzene has emerged as a pivotal building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its trifunctionalized aromatic core, featuring chloro, fluoro, and nitro groups, offers a unique combination of reactivity and selectivity. The strong electron-withdrawing nature of the nitro group profoundly activates the ring for nucleophilic aromatic substitution (SNAr), primarily at the C-Cl bond. Subsequent reduction of the nitro moiety to an amine unlocks a vast landscape of further chemical transformations, including amide bond formations and diazotization reactions. Furthermore, the chloro group can participate in modern cross-coupling reactions, and the fluorine atom often imparts desirable metabolic stability and binding properties to the final active pharmaceutical ingredients (APIs).[2] This guide provides an in-depth exploration of the core reactivity of this compound, detailing field-proven experimental protocols and the mechanistic rationale behind its synthetic utility.

Introduction: The Strategic Value of a Trifunctionalized Core

The synthetic utility of an aromatic building block is defined by the strategic placement of its functional groups, which dictate its reactivity and the diversity of derivatives it can generate. This compound (CAS 345-17-5) is a prime example of such a strategic molecule.[3][4]

-